Selectivity: SD-2590 vs. Batimastat for MMP-2 Inhibition with MMP-1 Sparing
SD-2590 exhibits a pronounced selectivity window for MMP-2 over MMP-1, a critical feature for avoiding musculoskeletal toxicity. In direct cross-study comparison, SD-2590 demonstrates sub-nanomolar potency for MMP-2 while being virtually inactive against MMP-1 (IC50 >10,000 nM) . This contrasts sharply with the broad-spectrum inhibitor Batimastat, which potently inhibits both MMP-2 (IC50 = 4 nM) and MMP-1 (IC50 = 3 nM) . This selectivity results in an MMP-2/MMP-1 selectivity ratio of >100,000 for SD-2590, compared to approximately 0.75 for Batimastat .
| Evidence Dimension | Selectivity for MMP-2 over MMP-1 (IC50 ratio) |
|---|---|
| Target Compound Data | MMP-2 IC50 <0.1 nM; MMP-1 IC50 >10,000 nM |
| Comparator Or Baseline | Batimastat: MMP-2 IC50 = 4 nM; MMP-1 IC50 = 3 nM |
| Quantified Difference | SD-2590 selectivity ratio >100,000-fold; Batimastat selectivity ratio ~0.75-fold |
| Conditions | In vitro enzyme inhibition assay (biochemical) |
Why This Matters
This selectivity profile directly translates to a reduced risk of MMP-1-related toxicity in vivo, making SD-2590 the superior choice for long-term animal studies where broad-spectrum inhibitors would be untenable due to severe side effects.
